molecular formula C20H22N4O5 B3362769 His-ser 4-methoxy-beta-naphthylamide acetate salt CAS No. 100929-87-1

His-ser 4-methoxy-beta-naphthylamide acetate salt

Cat. No.: B3362769
CAS No.: 100929-87-1
M. Wt: 398.4 g/mol
InChI Key: QXUZIMTYKVLRTG-IRXDYDNUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of His-ser 4-methoxy-beta-naphthylamide acetate salt typically involves the coupling of histidine and serine residues with 4-methoxy-beta-naphthylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The acetate salt form is obtained by neutralizing the compound with acetic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

His-ser 4-methoxy-beta-naphthylamide acetate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthylamide derivatives, while reduction can produce reduced amide forms .

Scientific Research Applications

His-ser 4-methoxy-beta-naphthylamide acetate salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of His-ser 4-methoxy-beta-naphthylamide acetate salt involves its interaction with dipeptidyl aminopeptidase I (cathepsin C). The compound acts as a substrate for the enzyme, allowing researchers to study the enzyme’s activity and specificity. The molecular targets include the active site of the enzyme, where the compound binds and undergoes hydrolysis .

Comparison with Similar Compounds

Similar Compounds

    His-ser 4-methoxy-beta-naphthylamide: The non-acetate form of the compound.

    His-ser 4-methoxy-alpha-naphthylamide: A similar compound with an alpha-naphthylamide group instead of beta.

    His-ser 4-methoxy-gamma-naphthylamide: A variant with a gamma-naphthylamide group.

Uniqueness

His-ser 4-methoxy-beta-naphthylamide acetate salt is unique due to its specific interaction with dipeptidyl aminopeptidase I (cathepsin C) and its acetate salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in enzymatic assays and biochemical studies .

Properties

IUPAC Name

(4-methoxynaphthalen-2-yl) (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-28-18-8-14(6-12-4-2-3-5-15(12)18)29-20(27)17(10-25)24-19(26)16(21)7-13-9-22-11-23-13/h2-6,8-9,11,16-17,25H,7,10,21H2,1H3,(H,22,23)(H,24,26)/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUZIMTYKVLRTG-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)OC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)OC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100929-87-1
Record name His-Ser 4-methoxy-β-naphthylamide acetate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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